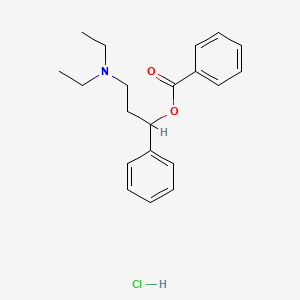
Propanocaine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Propanocaine hydrochloride is synthesized through a series of chemical reactions. The primary synthetic route involves the esterification of 3-amino-4-propoxybenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and subsequent purification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
化学反应分析
Types of Reactions
Propanocaine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: The compound can be reduced to its amine derivatives using reducing agents.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its amine and ester derivatives .
科学研究应用
Propanocaine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying esterification and substitution reactions.
Biology: Employed in research involving neuronal membrane stabilization and ion channel studies.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.
作用机制
Propanocaine hydrochloride exerts its effects by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses. It specifically binds to and antagonizes the function of voltage-gated sodium channels, limiting sodium ion permeability through the lipid layer of the nerve cell membrane. This action prevents the fundamental change necessary for the generation of the action potential, thereby providing local anesthetic effects .
相似化合物的比较
Similar Compounds
- Tetracaine hydrochloride
- Procaine hydrochloride
- Lidocaine hydrochloride
Comparison
Propanocaine hydrochloride is unique in its rapid onset and short duration of action compared to other similar compounds. Tetracaine hydrochloride and procaine hydrochloride have longer durations of action, while lidocaine hydrochloride is known for its versatility in various medical applications. This compound’s specific use in ophthalmic procedures sets it apart from these other local anesthetics .
属性
CAS 编号 |
1679-79-4 |
|---|---|
分子式 |
C20H26ClNO2 |
分子量 |
347.9 g/mol |
IUPAC 名称 |
[3-(diethylamino)-1-phenylpropyl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)16-15-19(17-11-7-5-8-12-17)23-20(22)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H |
InChI 键 |
BTEONAMWIGDTPT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


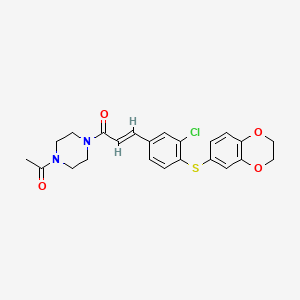
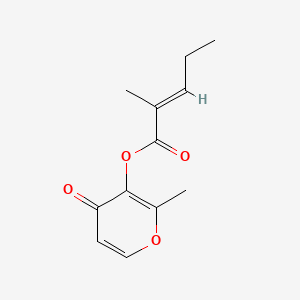


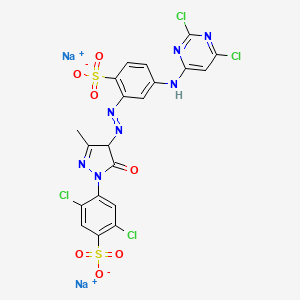
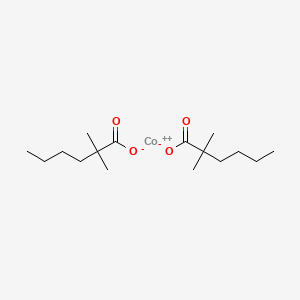
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
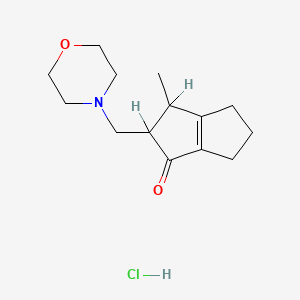
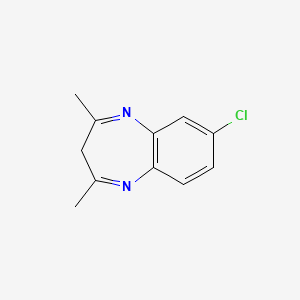
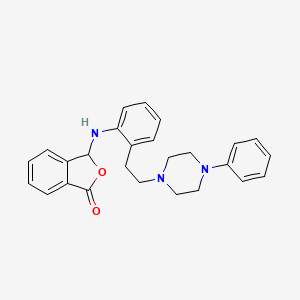
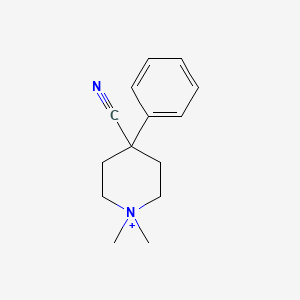
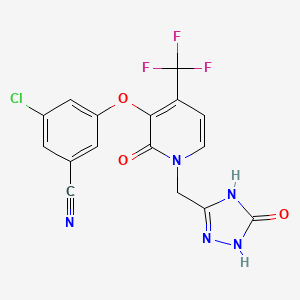
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)

